

The Impact of Iohexol Osmolality on Cell Viability: A Technical Guide

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Compound of Interest

Compound Name: *Iohexol*

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This in-depth technical guide explores the critical relationship between the osmolality of the non-ionic, low-osmolar contrast agent **lohexol** and its effects on cell viability. Understanding these interactions is paramount for the development of safer imaging agents and for accurately interpreting non-clinical and clinical findings. This document provides a comprehensive overview of the current scientific understanding, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying cellular mechanisms.

Iohexol and Osmolality: The Physicochemical Context

Iohexol is a widely used iodinated contrast medium in diagnostic imaging. While categorized as a low-osmolality contrast agent (LOCM), its solutions are hypertonic relative to blood plasma. The osmolality of **lohexol** solutions is concentration-dependent and significantly influences its interaction with cells.^[1] The hyperosmolar nature of **lohexol** can induce osmotic stress on cells, leading to a cascade of cellular responses that can impact viability.^{[2][3][4][5]}

The osmolality of commercially available **lohexol** solutions ranges from approximately 322 mOsm/kg to 844 mOsm/kg, which is 1.1 to nearly three times that of blood plasma.^{[1][6]} This hyperosmolality is a key factor in the observed cytotoxic effects.^{[2][3][4][5]}

Quantitative Analysis of Iohexol's Effect on Cell Viability

The impact of **lohexol** on cell viability is both time- and concentration-dependent across various cell types.^[7] The following tables summarize key quantitative findings from published studies.

Table 1: Effect of **lohexol** on Human Umbilical Vein Endothelial Cell (HUVEC) Viability

Iohexol Concentration (vol%)	Time Point	Cell Viability (% of Control)	Reference
4%	5 h	Significantly decreased	[8]
10%	4 h	Significantly decreased	[8]
20%	4 h	Significantly decreased	[8]

Table 2: Effect of **lohexol** on Rat Kidney Epithelial Cell (NRK 52-E) Death

Iohexol Concentration	Time Point	Cell Death (%)	Reference
Not Specified	12 h	34%	[3]
Not Specified	24 h	81%	[3]

Table 3: Effect of **lohexol** on Human Adipose-derived Mesenchymal Stem Cell (MSC) Viability

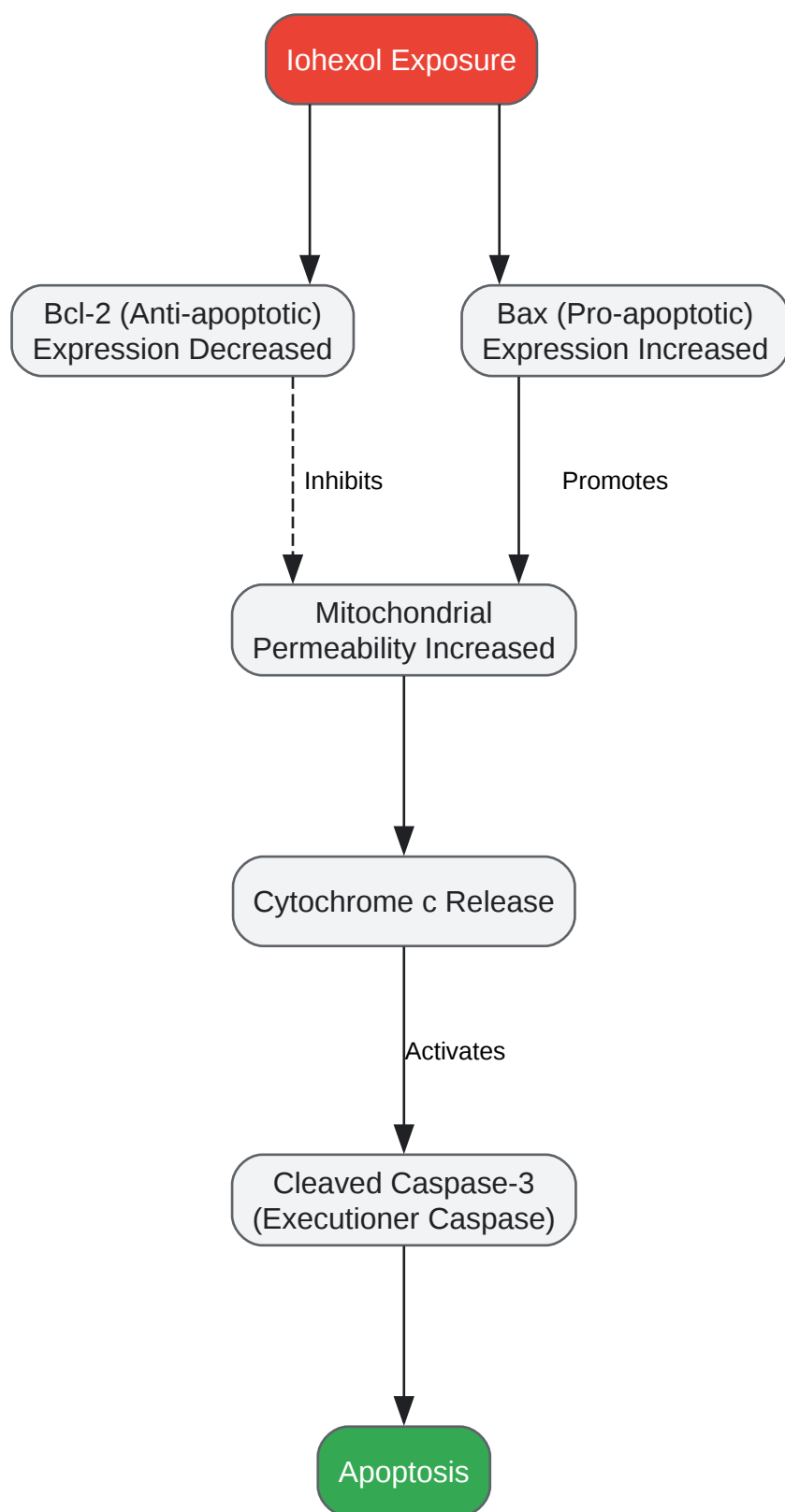
Iohexol Concentration ("Omnipaque")	Time Point	Effect on Viability	Reference
Up to 100%	30 min	No significant decrease	[7]
100%	4 h	Decreased	[7]
50% and 100%	48 h	Decreased	[7]

Signaling Pathways in Iohexol-Induced Cell Death

Iohexol-induced cytotoxicity is often mediated by the induction of apoptosis. The primary signaling cascades implicated involve the mitochondria and the caspase family of proteases.

Bcl-2 Family and Caspase-3 Pathway in Endothelial Cells

In Human Umbilical Vein Endothelial Cells (HUVECs), **Iohexol** has been shown to induce apoptosis through the intrinsic, mitochondria-mediated pathway.[\[8\]](#) This involves the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio leads to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of caspase-3, a key executioner caspase. [\[8\]](#)

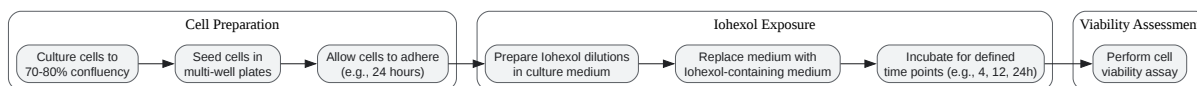
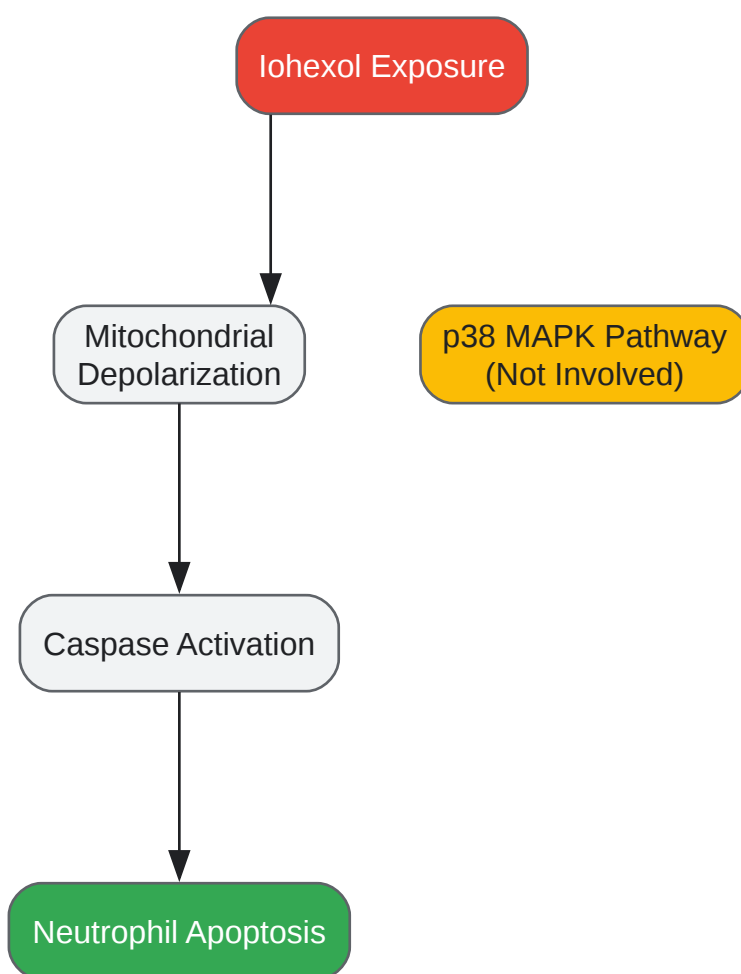


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Iohexol-induced apoptotic pathway in endothelial cells.

Mitochondrial and Caspase-Mediated Pathway in Neutrophils

Studies on human neutrophils have demonstrated that **Iohexol** induces apoptosis through a pathway dependent on mitochondrial depolarization and caspase activation.[9] Interestingly, this process was found to be independent of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[9]



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